Diuronium sulphate

Description

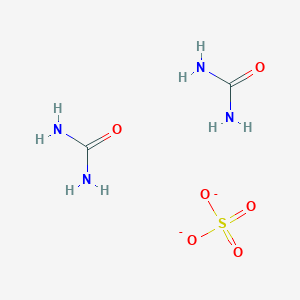

Diuronium sulphate (CAS No. 17103-31-0), also known as urea sulfate, is a white crystalline compound with the molecular formula C₂H₁₀N₄O₆S and a molecular weight of 218.19 g/mol. It is highly water-soluble but insoluble in organic solvents. Its 1% aqueous solution has a pH of 1, indicating strong acidity. The compound exhibits low thermal stability, decomposing upon heating . Key synonyms include Bis[amino(hydroxy)methaniminium] sulfate and Carbamide sulfate, reflecting its urea-derived cationic structure.

Properties

CAS No. |

17103-31-0 |

|---|---|

Molecular Formula |

C2H10N4O6S |

Molecular Weight |

218.19 g/mol |

IUPAC Name |

sulfuric acid;urea |

InChI |

InChI=1S/2CH4N2O.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H4,2,3,4);(H2,1,2,3,4) |

InChI Key |

RAIJNPIYGCCULM-UHFFFAOYSA-N |

SMILES |

C(=O)(N)N.C(=O)(N)N.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

C(=O)(N)N.C(=O)(N)N.OS(=O)(=O)O |

Other CAS No. |

17103-31-0 |

physical_description |

Liquid |

Origin of Product |

United States |

Chemical Reactions Analysis

Uranyl Sulfate (UO₂SO₄) Reactions

Uranyl sulfate is a well-characterized uranium compound with applications in nuclear chemistry and industrial processes. Its reactivity is dominated by redox and coordination chemistry.

Reduction Reactions

Uranyl sulfate undergoes photochemical reduction in acidic solutions to form uranium(IV) sulfate (U(SO₄)₂), a critical intermediate in uranium processing:

-

Key Data :

Coordination Chemistry

Uranyl sulfate forms stable coordination polymers in aqueous systems. The uranyl ion (UO₂²⁺) adopts a pentagonal bipyramidal geometry, with sulfate and water ligands occupying equatorial positions .

| Coordination Property | Value |

|---|---|

| Geometry | Pentagonal bipyramidal |

| Ligands | 5 equatorial (SO₄²⁻/H₂O) |

| Solubility | 27.5 g/100 mL H₂O at 25°C |

Diazonium Sulfate Salts (ArN₂⁺SO₄²⁻)

Diazonium salts with sulfate counterions are reactive intermediates in organic synthesis, particularly in aryl coupling and substitution reactions.

Sandmeyer Reaction

Diazonium sulfates react with copper(I) chloride to form aryl chlorides via radical intermediates :

-

Kinetic Data :

Coupling Reactions

Diazonium sulfates participate in electrophilic aromatic substitution with electron-rich arenes (e.g., phenols, anilines) :

-

Yield Optimization :

Comparative Reactivity Table

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares Diuronium sulphate with aluminium sulphate, calcium sulphate, magnesium sulphate, and sodium lauryl sulphate:

Research Findings and Key Distinctions

- Structural Uniqueness: this compound’s organic urea-based cations differentiate it from inorganic sulphates like Al³⁺ or Mg²⁺ salts. This may influence its reactivity and environmental persistence .

- Acidic Profile : Its pH of 1 makes it more corrosive than neutral sulphates (e.g., CaSO₄, MgSO₄), limiting direct application comparisons .

- Thermal Behavior : Unlike Al₂(SO₄)₃, which emits toxic fumes when heated, this compound decomposes without gas release, suggesting distinct decomposition pathways .

- Medical vs. Industrial Use : Magnesium sulphate’s efficacy in analgesia contrasts sharply with Diuronium’s unclear pharmacological role, highlighting functional diversity among sulphates .

Q & A

Q. How can researchers determine the purity and concentration of Diuronium sulphate in synthesized samples?

Methodological Answer: Use spectrophotometric analysis to verify purity and concentration. Prepare standard solutions of this compound and measure absorbance at a predetermined λmax (wavelength of maximum absorption). Apply the Beer-Lambert law (Absorbance = ε * c * l) to calculate concentration, where ε is the molar absorptivity, c is concentration, and l is the path length. Validate linearity with a calibration curve (R² ≥ 0.99) using serial dilutions . For higher precision, combine with High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) to cross-verify results .

Q. What experimental design principles should guide the synthesis of this compound for reproducibility?

Methodological Answer: Adopt a factorial design to optimize reaction parameters (e.g., temperature, molar ratios, solvent selection). Use control groups to isolate variables affecting yield. Document procedural deviations systematically, and employ statistical tools like ANOVA to assess significance of variables. Validate reproducibility by repeating experiments under identical conditions with independent batches .

Q. How can researchers formulate a hypothesis-driven study on this compound’s reactivity?

Methodological Answer: Structure the research question using the PICOT framework:

- P opulation (e.g., this compound in aqueous solutions),

- I ntervention (e.g., exposure to UV light),

- C omparison (e.g., reactivity under dark conditions),

- O utcome (e.g., degradation rate),

- T ime (e.g., 24-hour observation). This ensures alignment between hypothesis, methodology, and measurable outcomes .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic properties of this compound?

Methodological Answer: Conduct a systematic review of existing literature, noting methodologies used (e.g., calorimetry vs. computational modeling). Replicate key studies under standardized conditions to identify sources of variation. Perform sensitivity analyses to assess the impact of variables like solvent purity or instrument calibration. Engage in peer discussions to contextualize discrepancies and refine experimental protocols .

Q. What advanced spectroscopic techniques are optimal for elucidating this compound’s molecular interactions?

Methodological Answer: Combine Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups with X-ray Diffraction (XRD) for crystallographic data. For dynamic interactions, use Time-Resolved Fluorescence Spectroscopy to monitor real-time binding events. Cross-reference findings with Density Functional Theory (DFT) simulations to validate electronic structure predictions .

Q. How can researchers design a study to investigate this compound’s environmental degradation pathways?

Methodological Answer: Employ a mixed-methods approach:

- Quantitative : Measure degradation products via Mass Spectrometry (MS) under varying pH and temperature conditions.

- Qualitative : Use isotopic labeling (e.g., <sup>13</sup>C) to trace metabolic intermediates in microbial consortia. Apply kinetic modeling (e.g., pseudo-first-order kinetics) to derive rate constants and half-lives. Validate models with field samples from contaminated sites .

Data Analysis and Interpretation

Q. How should researchers address outliers in this compound’s solubility data?

Methodological Answer: Use Grubbs’ test to statistically identify outliers. Investigate potential causes, such as impurities or instrumental drift. If outliers persist, apply robust regression techniques (e.g., Theil-Sen estimator) to minimize their influence on trendlines. Report both raw and adjusted data to maintain transparency .

Q. What strategies ensure rigorous meta-analysis of this compound’s toxicity across studies?

Methodological Answer: Standardize data extraction using PRISMA guidelines. Classify studies by experimental model (e.g., in vitro vs. in vivo) and dosage ranges. Apply random-effects models to account for heterogeneity. Perform subgroup analyses to isolate confounding variables (e.g., solvent type). Use funnel plots to assess publication bias .

Literature and Theoretical Frameworks

Q. How can researchers integrate contradictory theories on this compound’s mechanism of action?

Methodological Answer: Construct a conceptual framework mapping competing hypotheses (e.g., oxidative stress vs. enzyme inhibition). Design experiments to test critical predictions from each theory. Use Bayesian model averaging to quantify the probability of each mechanism being operative under specific conditions .

Q. What criteria should guide the selection of computational models for this compound’s reactivity?

Methodological Answer: Prioritize models validated against experimental data (e.g., Gibbs free energy correlations). Compare accuracy of semi-empirical (e.g., PM6) vs. ab initio (e.g., CCSD(T)) methods. Benchmark computational results with experimental kinetics data to assess predictive power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.